Foliamenthoic acid

Vue d'ensemble

Description

Foliamenthoic acid is an organic acid with the chemical formula C10H16O3. It is a white crystalline solid at low temperatures and is acidic. This compound is soluble in water and organic solvents. It is widely used in pharmacy and medicine as an important vitamin derivative that plays a crucial role in cell growth and metabolism .

Méthodes De Préparation

Foliamenthoic acid can be synthesized through chemical synthesis. One common method involves reacting acetylcholine with glutamic acid . Another method includes the reduction of folic acid using potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2), which yields 5,6,7,8-tetrahydrofolic acid and calcium-5-methyltetrahydrofolate .

Analyse Des Réactions Chimiques

Foliamenthoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can yield compounds like tetrahydrofolic acid.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include potassium borohydride (KBH4) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are derivatives of folic acid, such as tetrahydrofolic acid and its calcium salt .

Applications De Recherche Scientifique

Foliamenthoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in cell growth and metabolism, making it important for biological studies.

Medicine: It is used to prepare drugs, cosmetics, and health products to supplement and improve folic acid content in the human body.

Industry: It is used in the production of various pharmaceutical and cosmetic products.

Mécanisme D'action

Foliamenthoic acid exerts its effects by acting as a vitamin derivative that is crucial for cell growth and metabolism. It is involved in the synthesis of nucleic acids and amino acids, which are essential for DNA and RNA synthesis. The molecular targets include enzymes involved in these synthesis pathways, such as dihydrofolate reductase (DHFR) .

Comparaison Avec Des Composés Similaires

Foliamenthoic acid is similar to other monoterpenoid compounds such as menthiafolic acid and carboxygeranic acid. These compounds share structural similarities and are often found in plants as secondary metabolites . this compound is unique in its specific role as a vitamin derivative and its widespread use in pharmacy and medicine .

Similar compounds include:

- Menthiafolic acid

- Carboxygeranic acid

- Ursolic acid

- Oleanolic acid

This compound stands out due to its specific applications in enhancing folic acid content in the human body and its importance in cell growth and metabolism .

Activité Biologique

Foliamenthoic acid is a naturally occurring compound primarily derived from plants in the Plantaginaceae family. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in antimicrobial and antiviral contexts. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is classified as an iridoid glycoside, a class of compounds known for their diverse pharmacological effects.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study on the leaf extracts of Nymphoides indica, which contains this compound, revealed moderate antimicrobial activity against various pathogens.

| Pathogen | Activity | IC50 (μM) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 |

| Candida albicans | Moderate | 28 |

| Trypanosoma brucei | Mild | 8 |

| Leishmania infantum | Mild | 32 |

| Trypanosoma cruzi | Mild | 30 |

The above data indicates that while this compound is not the most potent antimicrobial agent, it possesses sufficient activity to warrant further investigation for therapeutic use in treating infections caused by these pathogens .

3. Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against the hepatitis C virus (HCV). In vitro studies have shown that derivatives of this compound can inhibit HCV protease activity.

| Compound | Activity |

|---|---|

| This compound derivative 1 | Moderate inhibition |

| This compound derivative 2 | Weak inhibition |

| This compound derivative 3 | Strong inhibition |

These findings suggest that modifications to the structure of this compound can enhance its antiviral efficacy, making it a candidate for further development as an antiviral agent .

4. Antioxidant Activity

Antioxidant properties are another important aspect of this compound's biological activity. The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells.

- DPPH Scavenging Activity : this compound exhibited a significant ability to reduce DPPH radicals, indicating strong antioxidant potential.

- Total Phenolic Content : The phenolic content in extracts containing this compound correlated positively with antioxidant activity.

5. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- A study conducted by researchers at the University of Antwerp investigated the pharmacological properties of various iridoid glycosides, including this compound. The results indicated that these compounds possess a range of biological activities, including antimicrobial and antioxidant effects .

- Another investigation focused on the structural optimization of related compounds to enhance their HCV inhibitory effects while minimizing cytotoxicity. This study highlighted the importance of specific structural features in determining biological activity .

Propriétés

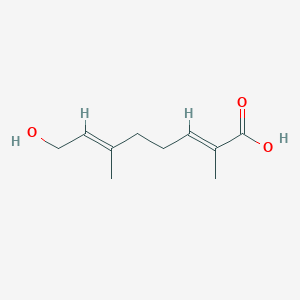

IUPAC Name |

(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)/b8-6+,9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFMBDDFGPDMMD-RFSWUZDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antidiabetic properties of foliamenthoic acid derivatives as identified in the research?

A1: While this compound itself wasn't tested for antidiabetic activity, its derivative, 6,7-dihydrothis compound methyl ester, isolated from Nymphoides indica leaf extracts, showed α-glucosidase inhibitory activity []. α-Glucosidase inhibitors are a class of antidiabetic drugs that work by slowing down the digestion of carbohydrates, thereby controlling blood sugar levels. This suggests that further investigation into the antidiabetic potential of this compound derivatives, particularly 6,7-dihydrothis compound methyl ester, could be warranted.

Q2: Which Nymphoides species are known to contain this compound and what traditional medicinal uses are associated with these plants?

A2: this compound has been identified in Nymphoides indica []. This plant, traditionally used in the Indian subcontinent, is part of the Nymphoides genus, known for its use in Ayurvedic medicine under the name "Tagara" []. Traditionally, various Nymphoides species are utilized by local healers in Asia to address ailments like convulsions, jaundice, fever, and headaches []. This traditional knowledge, combined with the identified bioactivities of compounds like this compound and its derivatives, highlights the need for further research into this plant genus for potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.